Suronacrine

Alzheimer's disease Monoamine reuptake Cognitive enhancement

Suronacrine (CAS 104675-35-6, also designated HP-128) is a racemic 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol belonging to the 1,2,3,4-tetrahydro-9-aminoacridine class of reversible acetylcholinesterase (AChE) inhibitors. Developed as a second-generation analog of tacrine (THA), suronacrine was advanced to Phase I clinical evaluation for Alzheimer‘s disease based on a differentiated pharmacological profile combining cholinergic inhibition, monoamine transporter blockade, and neuronal potassium channel activity.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 104675-35-6
Cat. No. B028346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuronacrine
CAS104675-35-6
Synonyms9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
HP 128
HP-128
HP128
suronacrine
suronacrine maleate
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O
InChIInChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)
InChIKeyHERUZAOANPGYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suronacrine (HP-128) for Alzheimer‘s Research & Procurement: A Second-Generation Aminoacridine AChE Inhibitor


Suronacrine (CAS 104675-35-6, also designated HP-128) is a racemic 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol belonging to the 1,2,3,4-tetrahydro-9-aminoacridine class of reversible acetylcholinesterase (AChE) inhibitors [1]. Developed as a second-generation analog of tacrine (THA), suronacrine was advanced to Phase I clinical evaluation for Alzheimer‘s disease based on a differentiated pharmacological profile combining cholinergic inhibition, monoamine transporter blockade, and neuronal potassium channel activity [2].

Why Generic Substitution of Suronacrine Is Not Supported by Comparative Pharmacology Data


Although suronacrine shares the 1,2,3,4-tetrahydroacridine scaffold with tacrine and velnacrine (HP-029), the 9-benzylamino substitution at the acridine ring fundamentally alters its pharmacological fingerprint [1]. Direct head-to-head electrophysiological comparisons demonstrate that suronacrine exhibits a dual mechanism—weak anticholinesterase activity masked by cholinoceptor blockade plus selective neuronal K⁺ channel block—that is absent in velnacrine and distinct from the predominantly anticholinesterase profile of tacrine [2]. Consequently, selecting a generic aminoacridine analog without independent verification of these specific ion channel and receptor interactions will fail to replicate suronacrine‘s unique neuromuscular and cognitive pharmacology.

Suronacrine Quantitative Differentiation Guide: Head-to-Head vs. Tacrine, Velnacrine & 3,4-DAP


Potent Inhibition of Noradrenaline and Dopamine Uptake vs. Tacrine and Velnacrine

Suronacrine (compound 1p) inhibited radiolabeled noradrenaline uptake with an IC₅₀ of 0.070 µM and dopamine uptake with an IC₅₀ of 0.30 µM in rat brain synaptosomal preparations [1]. In contrast, tacrine (THA) and velnacrine (HP-029, compound 1a) showed no comparable monoamine uptake inhibition at these low concentrations, establishing suronacrine’s unique dual cholinergic-monoaminergic pharmacology [2].

Alzheimer's disease Monoamine reuptake Cognitive enhancement

Selective Neuronal K⁺ Channel Block Absent in Velnacrine

In extracellular recordings of nerve terminal currents from mouse triangularis sterni preparations, suronacrine (HP128) and 3,4-diaminopyridine displayed a selective blocking action on the waveform component associated with voltage-gated K⁺ currents, whereas velnacrine (HP029) showed only nonselective blocking effects at high concentrations (above 10 µM) [1]. Tacrine reduced and prolonged the K⁺-related waveform, but with a qualitatively different profile. This selective K⁺ channel blockade is a distinguishing electrophysiological property of suronacrine within the aminoacridine class [2].

Neuromuscular junction Potassium channels Neurotransmission

Reversal of Scopolamine-Induced Amnesia in Mice: In Vivo Efficacy vs. Tacrine and Velnacrine

In the scopolamine-induced impairment of 24-hour passive dark-avoidance memory in mice, suronacrine (compound 1p, HP-128) demonstrated activity comparable to tacrine and to velnacrine (compound 1a, HP-029) at reversing the cholinergic memory deficit [1]. Furthermore, suronacrine uniquely reversed ibotenic acid lesion-induced memory deficits in a 72-hour rat retention paradigm, an effect also shown by velnacrine but not reported for tacrine in the same study, highlighting suronacrine’s in vivo cognitive efficacy distinct from the parent compound [2].

Cognitive deficit reversal Scopolamine model Alzheimer's in vivo model

Reduced Acute Toxicity Compared to Tacrine: In Vivo Therapeutic Index Advantage

Acute toxicity studies in both rats and mice revealed that suronacrine (HP-128) exhibited substantially lower lethality than tacrine (THA) [1]. This reduced toxicity was a critical factor enabling suronacrine‘s progression to Phase I clinical trials, whereas tacrine’s clinical use has been significantly limited by hepatotoxicity [2]. The therapeutic index advantage positions suronacrine as a safer aminoacridine scaffold for preclinical Alzheimer's research involving chronic dosing paradigms.

Toxicity Safety pharmacology Therapeutic index

Cholinoceptor Blockade Masks Anticholinesterase Activity: A Pharmacodynamic Distinction from Tacrine and Velnacrine

In chick biventer cervicis nerve-muscle preparations, suronacrine (HP128) uniquely blocked contractile responses to both nerve stimulation and the muscarinic agonist carbachol, while paradoxically increasing responses to exogenously applied acetylcholine [1]. This pharmacological signature—cholinoceptor blockade superimposed on weak anticholinesterase activity—contrasts sharply with tacrine and velnacrine, which augmented nerve-stimulated responses and increased acetylcholine responses without carbachol blockade [2]. These functional data confirm that suronacrine cannot be substituted by any other aminoacridine for studies requiring combined cholinoceptor and cholinesterase modulation.

Cholinoceptor blockade Anticholinesterase Neuromuscular pharmacology

Quantitative Biogenic Amine Transporter Activity as a Differentiator from Donepezil

Suronacrine demonstrates potent inhibition of the noradrenaline transporter (SLC6A2, pKi = 7.15, equivalent to an IC₅₀ of approximately 71 nM) and the dopamine transporter (SLC6A3, pKi = 6.52, equivalent to an IC₅₀ of approximately 302 nM) based on ChEMBL-derived activity data [1]. In contrast, donepezil—a widely used Alzheimer‘s AChE inhibitor—shows negligible direct activity at these monoamine transporters at therapeutic concentrations [2]. This multi-target profile distinguishes suronacrine as a research tool for studying combined cholinergic-monoaminergic intervention strategies, an experimental paradigm not addressable with donepezil alone.

Noradrenaline transporter Dopamine transporter Multi-target directed ligand

Optimal Scientific and Industrial Use Cases for Suronacrine Based on Quantitative Differentiation Evidence


Alzheimer‘s Disease Multi-Target Directed Ligand (MTDL) Research & Lead Optimization

Suronacrine is uniquely suited as a lead compound or reference standard in multi-target directed ligand (MTDL) programs for Alzheimer’s disease. Its quantitative dual inhibition of AChE (class-level activity) and monoamine transporters (noradrenaline IC₅₀ = 0.070 µM, dopamine IC₅₀ = 0.30 µM) provides a pharmacologically characterized scaffold that is absent in comparator aminoacridines such as tacrine and velnacrine, which lack this monoamine uptake activity [1]. Medicinal chemistry teams optimizing combined cholinergic-adrenergic-dopaminergic agents can use suronacrine‘s validated in vitro profile to benchmark novel analogs.

Neuromuscular Junction Physiology Studies Requiring Selective K⁺ Channel Pharmacology

Electrophysiology laboratories investigating presynaptic K⁺ channel modulation at the neuromuscular junction should select suronacrine over velnacrine (HP-029) or tacrine. Only suronacrine and 3,4-diaminopyridine exhibit a selective blocking action on the perineural waveform associated with voltage-gated K⁺ currents in mouse motor nerve terminals, whereas velnacrine shows no such selectivity and tacrine produces a qualitatively different K⁺ current prolongation [2]. This makes suronacrine an essential tool for dissecting the contribution of presynaptic K⁺ channels to neurotransmitter release in both health and disease models.

Chronic In Vivo Cognitive Impairment Models with Reduced Hepatotoxicity Risk

For academic or contract research organizations conducting long-term in vivo studies of cognitive dysfunction, suronacrine’s documented lower acute toxicity relative to tacrine in both rats and mice justifies its selection for chronic dosing paradigms [1]. The compound has been validated in two mechanistically distinct cognitive deficit models—scopolamine-induced amnesia in mice and ibotenic acid nucleus basalis lesions in rats—confirming its translational utility for Alzheimer’s disease research where tacrine’s hepatotoxicity profile would confound long-term study endpoints [3].

Cholinoceptor Pharmacology & Mixed Cholinergic Dysfunction Research

Suronacrine’s distinctive ability to simultaneously block nerve-evoked and carbachol-evoked muscle contractions while potentiating exogenously applied acetylcholine—confirmed in chick biventer cervicis preparations—makes it the only aminoacridine suitable for research requiring concurrent cholinoceptor blockade and cholinesterase inhibition [1]. This dual pharmacodynamic profile is particularly relevant for modeling complex cholinergic pathologies such as Lambert-Eaton myasthenic syndrome, organophosphate intoxication, or congenital myasthenic syndromes where both pre- and postsynaptic cholinergic dysfunction coexist.

Quote Request

Request a Quote for Suronacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.